molecular formula C29H36N2O5 B14947065 1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane

1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane

Cat. No.: B14947065
M. Wt: 492.6 g/mol
InChI Key: CIXUUYQISVXTLF-UHFFFAOYSA-N
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Description

1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane is a complex organic compound with a molecular formula of C29H36N2O5 This compound is characterized by its diazinane ring structure, which is substituted with methoxyphenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane typically involves the following steps:

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a base catalyst and specific reaction conditions to ensure the formation of the desired ring structure.

    Substitution with Methoxyphenyl Groups: The introduction of methoxyphenyl groups is achieved through nucleophilic substitution reactions. Common reagents for this step include methoxybenzyl halides and suitable nucleophiles.

    Addition of Trimethoxyphenyl Group: The final step involves the addition of the trimethoxyphenyl group to the diazinane ring. This can be accomplished through electrophilic aromatic substitution reactions using trimethoxybenzene and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methoxybenzyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with varying functional groups.

Scientific Research Applications

1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the diazinane ring structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
  • 2,3-bis(4-methoxyphenyl)-1-methyl-1H-indole
  • 1,3-BIS-(4-METHOXYPHENYL)UREA

Uniqueness

1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane

InChI

InChI=1S/C29H36N2O5/c1-32-23-11-7-21(8-12-23)19-30-17-6-18-31(20-22-9-13-24(33-2)14-10-22)29(30)25-15-16-26(34-3)28(36-5)27(25)35-4/h7-16,29H,6,17-20H2,1-5H3

InChI Key

CIXUUYQISVXTLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C(=C(C=C3)OC)OC)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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